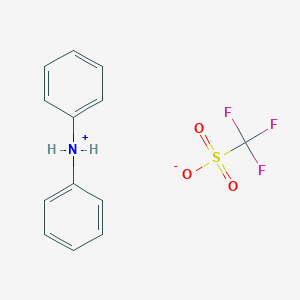

Diphenylammonium Trifluoromethanesulfonate

Overview

Description

Diphenylammonium Trifluoromethanesulfonate is a chemical compound with the molecular formula C13H12F3NO3S. It is known for its strong electron-accepting properties and high oxidative potential. This compound is typically found as a white crystalline solid and is soluble in organic solvents like toluene and dichloromethane but is almost insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Diphenylammonium Trifluoromethanesulfonate generally involves a multi-step reaction. Initially, aniline reacts with trifluoromethanesulfonic acid to form trifluoromethanesulfonic acid aniline salt. This intermediate is then reacted with sulfuric acid to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The process typically involves the use of large reactors and continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Diphenylammonium Trifluoromethanesulfonate is involved in various chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent.

Fluorination: It is used to introduce fluorine atoms into organic molecules.

Sulfonation: It can introduce sulfo groups into organic compounds.

Chlorination: It is also used for chlorination reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and oxygen.

Fluorination: Reagents like elemental fluorine or fluorinating agents are used.

Sulfonation: Sulfur trioxide or chlorosulfonic acid are typical reagents.

Chlorination: Chlorine gas or thionyl chloride are commonly used.

Major Products: The major products formed from these reactions include fluorinated, sulfonated, or chlorinated organic compounds, depending on the specific reaction conditions and substrates used .

Scientific Research Applications

Diphenylammonium Trifluoromethanesulfonate has a wide range of applications in scientific research:

Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Diphenylammonium Trifluoromethanesulfonate involves its strong electron-accepting properties, which enable it to act as an oxidizing agent. It can facilitate the transfer of electrons in various chemical reactions, leading to the formation of new chemical bonds. The compound’s molecular targets and pathways include its interaction with nucleophiles and electrophiles, enabling it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

- Diphenylammonium Triflate

- N-phenylanilinium Trifluoromethanesulfonate

- Diphenylammonium Trifluoromethanesulfonate

Uniqueness: this compound is unique due to its high oxidative potential and strong electron-accepting properties, which make it an effective catalyst and reagent in various chemical reactions. Its ability to introduce fluorine, sulfo, and chlorine groups into organic molecules sets it apart from other similar compounds .

Biological Activity

Diphenylammonium trifluoromethanesulfonate (DPAT) is a compound that has garnered attention in various fields of research, particularly due to its biological activity and applications in organic synthesis. This article provides a detailed overview of the biological activity of DPAT, including its mechanisms of action, applications in enzyme studies, and its role in medicinal chemistry.

This compound is synthesized through a multi-step reaction involving the reaction of aniline with trifluoromethanesulfonic acid, followed by further reactions to yield the final product. The compound is characterized by its strong electron-accepting properties, which facilitate its role as an oxidizing agent in various chemical reactions.

The mechanism by which DPAT exerts its biological effects primarily involves its ability to act as a catalyst in organic reactions. It participates in electron transfer processes, enabling the formation of new chemical bonds. This property makes it valuable in biochemical assays and enzyme mechanism studies .

1. Enzyme Mechanisms

DPAT is used extensively in studying enzyme mechanisms due to its ability to stabilize transition states and facilitate substrate interactions. It has been shown to enhance the efficiency of glycosylation reactions, where it acts as a catalyst under microwave irradiation conditions . This method allows for cleaner and more reliable results compared to traditional heating methods.

2. Medicinal Chemistry

In medicinal chemistry, DPAT is involved in the synthesis of various compounds with potential therapeutic applications. Its role as a reagent in biochemical assays enables researchers to explore new pathways for drug development, particularly for anti-inflammatory and anti-cancer agents. The compound's unique properties allow it to introduce functional groups into organic molecules effectively.

Case Study 1: Glycosylation Reactions

A study demonstrated the effectiveness of DPAT in direct dehydrative glycosylation reactions. The use of DPAT as a catalyst resulted in high yields of methyl-O-glycosides from carbohydrate hemiacetals under microwave conditions. The reaction proceeded without the need for special precautions to exclude moisture, showcasing DPAT's robustness as a catalyst .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Microwave Irradiation | 90% | Clean reaction with no hydrolyzed products |

| Conventional Heating | Variable | Less reliable results compared to microwave method |

Case Study 2: PET Imaging Applications

Research involving [11C]dimethyl-diphenylammonium trifluoromethanesulfonate ([11C]DMDPA) has highlighted its potential as a novel PET-MPI agent. The study revealed that [11C]DMDPA exhibited rapid and prolonged cardiac uptake in animal models, suggesting its utility in cardiac imaging applications . This finding opens avenues for further exploration into the use of fluorinated ammonium salts for medical imaging.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DPAT, it is beneficial to compare it with similar compounds such as diphenylammonium triflate and N-phenylanilinium trifluoromethanesulfonate.

| Compound | Oxidative Potential | Unique Properties |

|---|---|---|

| This compound (DPAT) | High | Effective catalyst for glycosylation |

| Diphenylammonium Triflate | Moderate | Commonly used but less effective in specific reactions |

| N-Phenylanilinium Trifluoromethanesulfonate | Low | Limited applications compared to DPAT |

Properties

IUPAC Name |

diphenylazanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N.CHF3O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10,13H;(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEGQAUINMTPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[NH2+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458885 | |

| Record name | Diphenylammonium Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164411-06-7 | |

| Record name | Diphenylammonium Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylammonium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the limitations of using Diphenylammonium Trifluoromethanesulfonate as a catalyst in the copolymerization of ε-caprolactone and 2,2-bis(hydroxymethyl)butyric acid?

A1: While this compound (DPAT) can catalyze the copolymerization of ε-caprolactone and 2,2-bis(hydroxymethyl)butyric acid through a combined ring-opening polymerization (ROP) and AB2 polycondensation mechanism, its applicability is limited due to the occurrence of side reactions. These side reactions can lead to undesired crosslinking in the resulting hyperbranched copolyesters []. This crosslinking can negatively impact the material properties and limit its potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.